molecular formula C8H10BrNO B1285488 2-(3-Bromophenoxy)ethylamine CAS No. 926211-83-8

2-(3-Bromophenoxy)ethylamine

Cat. No.: B1285488
CAS No.: 926211-83-8
M. Wt: 216.07 g/mol
InChI Key: CKQSFXLELCTIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenoxy)ethylamine (CAS 926211-83-8) is a brominated phenethylamine derivative of research interest. It is supplied with a stated purity of 97% and has a molecular formula of C 8 H 10 BrNO, corresponding to a molecular weight of 216.08 g/mol . This compound belongs to a class of chemicals known as β-phenethylamines, which are extensively studied in medicinal chemistry for their interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) like trace amine-associated receptors (TAARs) . As a research chemical, it serves as a valuable synthetic intermediate or building block for pharmacologists and chemists. It can be used in the design and synthesis of novel compounds for structure-activity relationship (SAR) studies, helping to elucidate the steric and electronic requirements for ligand-receptor interactions . Researchers also utilize such bromo-aromatic intermediates to develop potential agonists or antagonists for neurological and cardiovascular targets, given the established role of related phenylhistamine and phenethylamine analogues in these fields . This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQSFXLELCTIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588150
Record name 2-(3-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926211-83-8
Record name 2-(3-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Bromophenoxy Ethylamine

Nucleophilic Substitution Approaches

Nucleophilic substitution provides a direct and versatile means to construct the 2-(3-bromophenoxy)ethylamine molecule. These approaches can be broadly categorized into two main pathways: the reaction of a phenoxide with a haloethylamine derivative or the amination of a pre-formed haloethoxybenzene.

A common and effective method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.orgbyjus.com This SN2 reaction involves the nucleophilic attack of the 3-bromophenoxide ion on a 2-haloethylamine derivative. wikipedia.org The phenoxide is typically generated in situ by treating 3-bromophenol (B21344) with a suitable base.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a crucial role in maximizing the yield of the desired ether and minimizing side reactions, such as elimination of the alkyl halide. wikipedia.orgnumberanalytics.com

Bases: A variety of bases can be employed to deprotonate 3-bromophenol, with the choice often influencing the reaction rate and yield. Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are effective, as are alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃). numberanalytics.commasterorganicchemistry.com The use of a strong base ensures complete deprotonation of the phenol (B47542), leading to a higher concentration of the nucleophilic phenoxide.

Solvents: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. numberanalytics.com Common solvents for this synthesis include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. numberanalytics.comnrochemistry.com In some industrial applications, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are used in a biphasic system (e.g., water and an organic solvent like 1,2-dichloroethane) to facilitate the reaction between the water-soluble phenoxide and the organic-soluble haloethylamine.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to increase the reaction rate. numberanalytics.com However, excessively high temperatures can promote the competing E2 elimination reaction, especially with more sterically hindered alkyl halides. Therefore, careful temperature control is necessary to optimize the yield of the ether product.

Table 1: Optimization of Williamson Ether Synthesis Conditions

Base Solvent Temperature (°C) Typical Yield Reference
NaH DMF Room Temp - 80 High numberanalytics.com
K₂CO₃ Acetonitrile/DMF 80 - 100 Good to High nrochemistry.com
NaOH/KOH DMSO 50 - 100 Good numberanalytics.com
KOH/TBAB Water/1,2-Dichloroethane (B1671644) Reflux Good google.com

The nature of the halogen on the 2-haloethylamine derivative significantly impacts the reaction rate. In SN2 reactions, the leaving group's ability is related to the stability of the resulting halide anion. The general order of reactivity for halogens as leaving groups is I > Br > Cl > F. masterorganicchemistry.comlibretexts.org Therefore, 2-bromoethylamine (B90993) or 2-iodoethylamine would be expected to react more efficiently than 2-chloroethylamine (B1212225) under the same conditions. While 2-chloroethylamine is often used due to its commercial availability and lower cost, the use of 2-bromoethylamine can lead to shorter reaction times and higher yields.

Table 2: Relative Reactivity of Halogen Leaving Groups

Leaving Group Relative Rate Comments
Iodo (I) Best Most reactive, but often more expensive and less stable.
Bromo (Br) Good Good balance of reactivity and stability.
Chloro (Cl) Moderate Less reactive, may require harsher conditions.
Fluoro (F) Poor Generally not used as a leaving group in this context.

An alternative synthetic route involves the initial formation of the ether linkage by reacting 3-bromophenol with a dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) to produce 1-bromo-3-(2-haloethoxy)benzene. This intermediate is then subjected to amination to introduce the primary amine group.

The direct reaction of 1-bromo-3-(2-haloethoxy)benzene with ammonia (B1221849) is a straightforward approach to introduce the amino group. However, this method is often plagued by a lack of selectivity. The primary amine product formed is also nucleophilic and can react with the starting alkyl halide, leading to the formation of secondary and tertiary amines as byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically used. The reaction is usually carried out in a sealed vessel under pressure due to the volatility of ammonia.

To circumvent the issue of over-alkylation associated with direct amination, the Gabriel synthesis offers a more controlled method for preparing primary amines. wikipedia.orgmasterorganicchemistry.com This multi-step process utilizes phthalimide (B116566) as a protected form of ammonia. wikipedia.org

The synthesis proceeds in two main stages:

N-Alkylation of Phthalimide: Potassium phthalimide is reacted with 1-bromo-3-(2-haloethoxy)benzene. The phthalimide anion acts as a nucleophile, displacing the halide to form N-[2-(3-bromophenoxy)ethyl]phthalimide. This reaction is typically carried out in a polar aprotic solvent like DMF. nrochemistry.com

Hydrolysis of the Phthalimide: The resulting N-substituted phthalimide is then cleaved to release the primary amine. This can be achieved under various conditions:

Acidic Hydrolysis: Heating with a strong acid, such as hydrochloric acid, yields the primary amine salt and phthalic acid. libretexts.org

Basic Hydrolysis: Treatment with a strong base, like aqueous sodium hydroxide (B78521), followed by an extraction, can also liberate the free amine. google.com

Hydrazinolysis (Ing-Manske procedure): This is often the preferred method as it proceeds under milder conditions. The N-alkylphthalimide is treated with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695). This results in the formation of the desired primary amine and a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. nrochemistry.comwikipedia.org

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, offering high yields and avoiding the formation of secondary and tertiary amine byproducts. byjus.com

Table 3: Comparison of Amination Methods

Method Reagents Advantages Disadvantages
Direct Amination Large excess of Ammonia Fewer steps Poor selectivity, formation of byproducts, requires high pressure.

Amination of 1-Bromo-3-(2-haloethoxy)benzene

Reductive Amination Strategies

Reductive amination, a cornerstone of amine synthesis, provides a direct route to this compound. acsgcipr.orglibretexts.org This method hinges on the initial formation of an imine from an aldehyde and an amine, which is then reduced in situ to the target amine. acsgcipr.org

The primary strategy involves the reaction of 2-(3-bromophenoxy)acetaldehyde (B12069644) with an ammonia source. The requisite aldehyde precursor is typically synthesized from 3-bromophenol. The subsequent condensation with ammonia generates an intermediate imine. This imine is not isolated but is immediately reduced to this compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the iminium ion over the starting aldehyde. commonorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium or nickel is another viable reduction method. acsgcipr.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvents Key Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) Moisture-sensitive; mild and selective. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) Water-stable; can be used in protic solvents. commonorganicchemistry.comntu.edu.sg
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH) Less selective; typically added after imine formation is complete. commonorganicchemistry.com

Alternative Synthetic Routes

Beyond reductive amination, several alternative synthetic methodologies have been developed for the preparation of this compound and its precursors. These routes often leverage powerful transition-metal-catalyzed reactions to construct the key ether and amine functionalities.

Catalytic Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical yet effective method for the formation of the aryl ether bond present in this compound. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of stoichiometric copper at elevated temperatures. wikipedia.orgwikipedia.org

A plausible synthetic sequence begins with the copper-catalyzed reaction between 3-bromophenol and a suitable two-carbon component bearing a protected amino group or a precursor functionality. For instance, coupling 3-bromophenol with 2-bromoethanol (B42945) using a copper catalyst would yield 1-bromo-3-(2-bromoethoxy)benzene (B102443). The terminal bromide could then be converted to the amine. Modern iterations of the Ullmann-type reactions often employ catalytic amounts of a copper salt (e.g., CuI) in the presence of a ligand, which allows for milder reaction conditions. mdpi.comnih.govnie.edu.sg These reactions are versatile, though they can sometimes require high temperatures and specific ligands to achieve high yields. wikipedia.org

Palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While not directly used to form the ether linkage, this reaction is crucial for introducing the ethylamine (B1201723) moiety onto a pre-formed phenoxy precursor.

A typical strategy involves the initial synthesis of an aryl halide precursor containing the 3-bromophenoxy group, such as 1-bromo-3-(2-bromoethoxy)benzene or 1-bromo-3-(2-tosyloxyethoxy)benzene. The Buchwald-Hartwig amination can then be employed to couple this precursor with an ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis to unveil the primary amine. organic-chemistry.org The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or [Pd(allyl)Cl]₂ and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos). nih.govyoutube.com The choice of ligand, base, and solvent is critical for the success of the coupling reaction. wikipedia.orgnih.gov

Table 2: Key Components of Buchwald-Hartwig Amination

Component Examples Function
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ Source of the active Pd(0) catalyst. organic-chemistry.orgnih.gov
Ligand XPhos, SPhos, BINAP, DPPF Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgyoutube.com
Base NaOt-Bu, KOt-Bu, Cs₂CO₃ Promotes the deprotonation of the amine and facilitates reductive elimination. nih.gov

Reduction of Precursor Nitriles or Nitro Compounds

A widely used and reliable method for the synthesis of primary amines involves the reduction of corresponding nitrile or nitro compounds. libretexts.orglibretexts.org

For the synthesis of this compound, a key intermediate is 2-(3-bromophenoxy)acetonitrile. matrix-fine-chemicals.com This nitrile is readily prepared via the Williamson ether synthesis, by reacting 3-bromophenol with chloroacetonitrile (B46850) or bromoacetonitrile (B46782) in the presence of a base like potassium carbonate. The subsequent reduction of the nitrile group to a primary amine can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. libretexts.orggoogle.com Alternatively, catalytic hydrogenation using catalysts like Raney nickel or rhodium on alumina (B75360) can also be employed.

Another approach involves the reduction of a nitro precursor. This route would commence with the synthesis of 1-bromo-3-(2-nitroethoxy)benzene. This intermediate can be prepared by reacting 3-bromophenol with 2-halo-1-nitroethane. The final step is the reduction of the nitro group to an amine. This transformation can be achieved through various methods, including catalytic hydrogenation (H₂ over Pd/C or PtO₂) or by using metals such as tin, iron, or zinc in an acidic medium. libretexts.org

Derivatization of Related Phenylethylamine Scaffolds

An alternative synthetic logic involves the modification of a pre-existing phenylethylamine framework. This approach is contingent on the availability of a suitably functionalized starting material. For instance, one could envision starting with 3-hydroxyphenylethylamine. The target compound could then be synthesized by selective bromination of the aromatic ring at the desired position.

Another potential strategy involves the palladium-catalyzed C-H activation and functionalization of a phenylethylamine derivative. nih.gov While complex, these methods allow for the direct introduction of substituents onto the aromatic ring, potentially offering a more convergent synthetic route. For example, a directed C-H bromination could be envisioned. The feasibility of this approach depends heavily on the directing group's ability to control the regioselectivity of the halogenation. The reaction of phenylethylamine derivatives with other reagents like acrylates has also been explored, demonstrating the potential to modify the scaffold, although this specific example does not directly lead to the target compound. researchgate.net

Bromination Reactions on Phenylethylamine Precursors

One potential synthetic route involves the direct bromination of a 2-phenoxyethylamine (B128699) precursor. This approach falls under the category of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The phenoxy group is an ortho-, para-director, meaning that incoming electrophiles are directed to the positions ortho (2 and 6) and para (4) to the oxygen atom.

To achieve the desired meta-substitution pattern (3-bromo), direct bromination of 2-phenoxyethylamine is generally not a viable primary strategy due to the directing effect of the ether linkage. However, specialized conditions or the use of a precursor with a meta-directing group that is later converted or removed could theoretically yield the desired isomer, though such methods are often complex and may result in mixtures of isomers requiring purification.

Phenoxy Group Introduction Strategies

A more common and regiochemically controlled method for synthesizing this compound is through the formation of the ether linkage, a strategy known as Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In this case, 3-bromophenol is a key starting material.

The general approach involves the following steps:

Deprotonation of the Phenol: 3-bromophenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding 3-bromophenoxide anion.

Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an electrophilic ethylamine equivalent.

Common electrophiles for this reaction include 2-haloethylamines (e.g., 2-chloroethylamine or 2-bromoethylamine) or precursors that can be converted to the amine. orgsyn.org To avoid side reactions with the amine functionality, it is often protected with a group like phthalimide or Boc (tert-butoxycarbonyl). google.comgoogle.com For instance, reacting 3-bromophenol with N-(2-bromoethyl)phthalimide, followed by deprotection of the phthalimide group using hydrazine hydrate, yields the target primary amine. google.comgoogle.com

Alternative methods may involve reacting the phenol with bromoacetonitrile, followed by reduction of the nitrile group to the primary amine using a reducing agent like lithium aluminum hydride. google.comgoogle.com

Table 1: Key Reagents in Phenoxy Group Introduction

RoleExample ReagentPurpose
Phenol Component 3-BromophenolProvides the brominated aromatic ring structure.
Base Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the nucleophilic phenoxide.
Ethylamine Synthon N-(2-bromoethyl)phthalimideActs as the electrophile for the Sₙ2 reaction; the phthalimide is a protecting group for the amine.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄), Hydrazine HydrateUsed to convert precursors (e.g., nitriles) or remove protecting groups (e.g., phthalimide) to reveal the final amine.

Stereoselective Synthesis of Enantiomers

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing its chiral analogues, where a stereocenter exists on the ethylamine chain (e.g., 2-(3-bromophenoxy)-1-propylamine). These methods allow for the synthesis of a single enantiomer, which is often crucial in pharmaceutical applications.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

A well-known example is the use of Evans oxazolidinone auxiliaries. wikipedia.org A synthesis of a chiral analogue could proceed as follows:

The chiral oxazolidinone is acylated with a suitable carboxylic acid derivative.

The resulting N-acyloxazolidinone is enolized, and the enolate reacts with an electrophile in a highly diastereoselective manner due to the steric influence of the auxiliary.

The chiral auxiliary is then cleaved from the product, revealing the enantiomerically enriched target molecule. wikipedia.org

This method allows for the reliable creation of specific stereocenters, which can be applied to build complex chiral amine structures. numberanalytics.com

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules. It utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral amines, asymmetric hydrogenation of prochiral imines or enamides is a common and powerful approach.

In this context, a precursor ketone or aldehyde could be condensed with an amine to form an imine. This imine is then hydrogenated using a transition metal catalyst (e.g., rhodium, iridium, or ruthenium) complexed with a chiral ligand. The chiral environment created by the ligand forces the hydrogen to add to one face of the imine preferentially, leading to the formation of one enantiomer of the amine in excess. This approach is highly valued in industrial settings for its efficiency and high enantioselectivity.

Chemical Reactivity and Transformation Mechanisms of 2 3 Bromophenoxy Ethylamine

Reactions at the Amine Functionality

The primary amine group of 2-(3-Bromophenoxy)ethylamine is a nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental to the derivatization of the molecule for various applications.

Acylation and Amidation Reactions

The primary amine of this compound can be readily acylated or amidated to form the corresponding amides. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides or by coupling with carboxylic acids.

The reaction with an acyl chloride, for instance, ethanoyl chloride, proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. libretexts.orgchemguide.co.ukdoubtnut.com For example, the reaction with acetyl chloride would produce N-(2-(3-bromophenoxy)ethyl)acetamide.

Alternatively, amides can be formed through the direct condensation of this compound with a carboxylic acid using a coupling reagent. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. nih.govgrowingscience.com Borate esters, such as tris(2,2,2-trifluoroethyl) borate, have also been shown to be effective reagents for direct amidation under mild conditions. researchgate.net A notable application is the enantioselective enzymatic acylation of structurally similar amines, such as 1-(3′-bromophenyl)ethylamine, which highlights the potential for chiral resolutions in this class of compounds. researchgate.net

Table 1: Examples of Acylation and Amidation Reactions

Reactant 1 Reactant 2 Reagent/Catalyst Product Reference(s)
This compound Acetyl chloride - N-(2-(3-bromophenoxy)ethyl)acetamide libretexts.orgdoubtnut.com
This compound Carboxylic Acid EDC, HOBt, DIPEA N-(2-(3-bromophenoxy)ethyl)amide nih.gov
1-(3'-Bromophenyl)ethylamine Acylating Agent Serine Hydrolase Enantiomerically resolved amide researchgate.net
Amine Carboxylic Acid Tris(2,2,2-trifluoroethyl) borate Amide researchgate.net

Alkylation and Quaternization of the Amine

The nitrogen atom in this compound can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. smolecule.comresearchgate.net This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile, displacing a halide from the alkyl halide. wikipedia.org The reaction can proceed stepwise, and the use of excess alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt, a permanently charged species. wikipedia.orgwikipedia.orgmasterorganicchemistry.com For instance, reaction with an excess of methyl iodide would lead to the formation of 2-(3-bromophenoxy)-N,N,N-trimethylethan-1-aminium iodide. The synthesis of related compounds like N-n-butyl-2-(o-bromophenoxy)-ethylamine has been documented, illustrating the feasibility of this transformation. google.com The formation of quaternary ammonium salts from tertiary amines is often referred to as the Menshutkin reaction. wikipedia.org

Table 2: Alkylation and Quaternization Reactions

Reactant 1 Reactant 2 Product Type Reference(s)
This compound Alkyl Halide (e.g., Ethyl Bromide) Secondary or Tertiary Amine smolecule.comresearchgate.netwikipedia.org
N,N-dialkyl-2-(3-bromophenoxy)ethylamine Alkyl Halide (e.g., Methyl Iodide) Quaternary Ammonium Salt wikipedia.orgnih.gov

Formation of Schiff Bases and Imines

As a primary amine, this compound reacts with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orggsconlinepress.com This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. libretexts.orglibretexts.orgresearchgate.net The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is reversible and is often driven to completion by removing the water formed, for example, by azeotropic distillation. researchgate.net The optimal pH for this reaction is generally mildly acidic, around pH 5. libretexts.orglibretexts.org

Table 3: General Conditions for Schiff Base Formation

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product Reference(s)
This compound Aldehyde or Ketone Glacial Acetic Acid (catalytic) Ethanol (B145695) Reflux Schiff Base (Imine) libretexts.orglibretexts.orgresearchgate.net

Derivatization to Ureas and Thioureas

The nucleophilic amine group of this compound can react with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. The reaction with an isocyanate involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, forming a urea linkage (-NH-CO-NH-). asianpubs.orglnu.edu.cnorganic-chemistry.orgnih.gov This is a common and efficient method for the synthesis of unsymmetrical ureas. Alternatively, ureas can be synthesized via oxovanadium(V)-catalyzed amination of carbon dioxide in the presence of the amine. For example, the related compound 2-(4-bromophenyl)ethylamine has been successfully converted to its corresponding urea using this method. rsc.org

Similarly, reaction with an isothiocyanate affords a thiourea, which contains a thiocarbonyl group (-NH-CS-NH-). nih.govorganic-chemistry.orggrafiati.commdpi.com This reaction proceeds through a similar mechanism to urea formation. These reactions are generally high-yielding and allow for the synthesis of a wide variety of substituted ureas and thioureas. lnu.edu.cnnih.gov

Table 4: Synthesis of Urea and Thiourea Derivatives

Reactant 1 Reactant 2 Product Reference(s)
This compound Isocyanate Substituted Urea asianpubs.orglnu.edu.cnorganic-chemistry.org
2-(4-Bromophenyl)ethylamine Carbon Dioxide Symmetrical Urea rsc.org
This compound Isothiocyanate Substituted Thiourea nih.govorganic-chemistry.orggrafiati.com

Reactions Involving the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring provides a handle for further functionalization, primarily through substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

Direct nucleophilic aromatic substitution (SNAr) on the bromo-substituted ring of this compound is generally challenging under classical conditions. Traditional SNAr reactions require the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (in this case, bromine) to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.govmasterorganicchemistry.com The bromo-substituent itself is not a strong activating group for this type of reaction.

However, the bromine atom can be replaced by various nucleophiles using modern cross-coupling methodologies, most notably the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacs.orgresearchgate.netresearchgate.netresearchgate.net This powerful transformation has largely superseded older methods for the synthesis of arylamines from aryl halides due to its broad substrate scope and functional group tolerance. wikipedia.orgacs.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Table 5: Buchwald-Hartwig Amination of Aryl Bromides

Substrate Amine Catalyst/Ligand Base Solvent Product Reference(s)
Aryl Bromide Primary/Secondary Amine Pd2(dba)3 / P(i-BuNCH2CH2)3N NaO-t-Bu Toluene N-Aryl Amine researchgate.netresearchgate.net
Aryl Bromide Primary/Secondary Amine Pd(OAc)2 / Buchwald Ligand Strong Base Aprotic Solvent N-Aryl Amine wikipedia.orgorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromine atom on the phenyl ring of this compound serves as a versatile handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com While specific examples utilizing this compound are not prevalent in the literature, the reaction is widely applicable to aryl bromides. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. For instance, catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands are commonly employed. acs.org The reaction's tolerance to a wide range of functional groups makes it a powerful tool. uwindsor.ca

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is conducted under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org A study on the domino intermolecular Sonogashira coupling of related 2-(bromophenoxy) derivatives with terminal acetylenes highlights the utility of this reaction for constructing complex heterocyclic systems like benzo[b]furans. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is highly regio- and stereoselective, typically affording the trans-substituted alkene. organic-chemistry.org While the intermolecular Heck reaction is common, intramolecular versions are powerful for constructing cyclic systems. princeton.edu The choice of catalyst, such as Pd(OAc)₂ combined with phosphine ligands like P(o-tol)₃, and a base like K₂CO₃, influences the reaction's efficiency. scielo.br

The following table summarizes typical conditions for these cross-coupling reactions based on general knowledge and data from related aryl bromides.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamine, DiisopropylamineTHF, DMF
HeckAlkenePd(OAc)₂ / Ligand (e.g., PPh₃)Triethylamine, K₂CO₃DMF, Acetonitrile

Electrophilic Aromatic Substitution on the Phenoxy Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the bromo group and the ethylamine-oxy group.

The hydroxyl (or alkoxy) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance, stabilizing the arenium ion intermediate. byjus.com Conversely, halogens like bromine are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

In this compound, the primary activating group is the ether linkage. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the ether group (positions 2, 4, and 6). The bromine atom is at position 3.

Position 2: Ortho to the ether, meta to the bromine.

Position 4: Para to the ether, meta to the bromine.

Position 6: Ortho to the ether, ortho to the bromine.

Steric hindrance from the adjacent bromine and the ethylamine (B1201723) side chain may influence the distribution of isomers. The position para to the strongly activating ether group (position 4) is often a major product. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). byjus.comlibretexts.org For phenols, halogenation can often proceed even without a Lewis acid catalyst due to the high activation of the ring. byjus.com

Ether Cleavage Reactions

The ether linkage in this compound can be broken under harsh acidic conditions, a reaction known as ether cleavage. This reaction typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comkhanacademy.org Ethers are generally unreactive, but protonation of the ether oxygen by a strong acid transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org

For aryl alkyl ethers such as this compound, the cleavage mechanism involves nucleophilic attack by the halide ion. The attack occurs at the alkyl carbon (the one less sterically hindered and not part of the aromatic ring), as the sp²-hybridized carbon of the phenyl ring is resistant to Sₙ2 attack. libretexts.org

The reaction proceeds as follows:

Protonation of the ether oxygen by HBr or HI.

Nucleophilic attack by the bromide or iodide ion on the ethyl group carbon via an Sₙ2 mechanism.

This results in the cleavage of the carbon-oxygen bond, yielding two primary products: 3-bromophenol (B21344) and 2-bromoethylamine (B90993) (if HBr is used) or 2-iodoethylamine (if HI is used).

Diaryl ethers are generally resistant to cleavage by these acids because both carbons attached to the oxygen are sp² hybridized. libretexts.org

Mechanistic Studies of Key Transformations

To gain deeper insight into the reaction pathways of this compound, various mechanistic studies can be employed. These studies help to elucidate transition states and the nature of bond-making and bond-breaking steps.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org It is defined as the ratio of the rate constant of the reaction with a light isotope (k_L) to that with a heavy isotope (k_H). wikipedia.org A common application is the substitution of hydrogen (H) with deuterium (B1214612) (D).

Primary KIE: A significant k_H/k_D ratio (typically > 2) is observed when a C-H bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu

Secondary KIE: Smaller effects (k_H/k_D close to 1) are observed when the C-H bond is not broken but its environment changes during the rate-determining step, for example, a change in hybridization. libretexts.org

For the reactions of this compound, KIE studies could provide valuable information. For instance, in the cross-coupling reactions, a secondary KIE could be measured by deuterating the ethylamine side chain. While this part of the molecule is not directly involved in the C-Br bond activation, a measurable KIE might indicate an interaction between the amine and the metal catalyst that influences the rate-determining step. In the case of potential side reactions, such as elimination reactions involving the ethylamine chain under basic conditions, a primary KIE could confirm whether C-H bond cleavage is part of the rate-limiting step.

Transition State Analysis (Computational and Experimental)

Transition state analysis provides a detailed picture of the highest energy point along a reaction coordinate. This can be achieved through both computational modeling and experimental methods.

Computational Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. For the metal-catalyzed cross-coupling reactions of this compound, computational studies could:

Model the structures of the oxidative addition, transmetalation, and reductive elimination transition states. uwindsor.ca

Compare the energy barriers for different catalytic cycles (e.g., neutral vs. cationic pathways in Heck reactions). princeton.edu

Predict the regioselectivity in electrophilic aromatic substitution by calculating the stability of the different possible arenium ion intermediates.

Experimental Analysis: While direct observation of transition states is generally not possible due to their fleeting nature, experimental techniques can provide data that supports or refutes proposed transition state structures. For example, in cross-coupling reactions, systematic variation of ligand and substrate electronic and steric properties (Hammett analysis) can provide insights into the charge distribution and geometry of the rate-determining transition state. Combining these experimental kinetics with computational models provides a robust understanding of the reaction mechanism.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules like 2-(3-Bromophenoxy)ethylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the ethylamine (B1201723) side chain. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. docbrown.info For this compound, eight distinct carbon signals are anticipated: four for the aromatic carbons of the 3-bromophenyl group and two for the ethylamine moiety. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen, nitrogen, and bromine).

The following table outlines the predicted chemical shifts for the protons and carbons in this compound, based on established principles of NMR spectroscopy.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
CarbonC1 (C-O)-~158Aromatic carbon attached to oxygen, deshielded.
CarbonC2 (CH)~7.10-7.20~114Aromatic CH.
CarbonC3 (C-Br)-~122Aromatic carbon attached to bromine.
CarbonC4 (CH)~7.15-7.25~131Aromatic CH.
CarbonC5 (CH)~6.90-7.00~124Aromatic CH.
CarbonC6 (CH)~7.05-7.15~118Aromatic CH.
CarbonC7 (O-CH₂)~4.00-4.10~68Methylene carbon attached to oxygen, deshielded.
CarbonC8 (CH₂-N)~3.00-3.10~41Methylene carbon attached to nitrogen.
ProtonH (Aromatic)~6.90-7.25-Four distinct signals expected for the aromatic protons.
ProtonH (O-CH₂)~4.00-4.10-Triplet, coupled to adjacent CH₂ group.
ProtonH (CH₂-N)~3.00-3.10-Triplet, coupled to adjacent O-CH₂ group.
ProtonH (NH₂)Variable-Broad singlet, chemical shift is concentration and solvent dependent.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the precise connectivity of the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comuvic.ca For this compound, a COSY spectrum would show a clear cross-peak between the protons of the O-CH₂ group and the CH₂-N group, confirming the ethyl linkage.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This technique allows for the definitive assignment of each carbon atom that has attached protons by linking the previously assigned proton signals to their corresponding carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. emerypharma.com For instance, HMBC would show correlations from the O-CH₂ protons to the C1 aromatic carbon, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While less critical for a relatively small and flexible molecule like this, a NOESY spectrum could confirm the spatial proximity between the ethylamine side chain and the aromatic ring protons, providing insights into preferred conformations. ipb.pt

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. nih.govethz.ch Crystalline materials can exist in different polymorphic forms, which are distinct arrangements of the molecules in the crystal lattice. These different packing arrangements can be distinguished by ssNMR because the anisotropic interactions, which are averaged out by molecular tumbling in solution, become observable. ethz.ch Variations in the chemical shifts and dipolar couplings in the ssNMR spectra can be used to identify and characterize different polymorphs of this compound, which is critical in fields like pharmaceutical sciences where polymorphism can affect a compound's properties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition, C₈H₁₀BrNO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic pair of signals (M+ and M+2) of similar intensity, separated by two mass units.

Interactive Data Table: HRMS Data for this compound

Ion FormulaIsotopeCalculated Exact Mass (m/z)Description
[C₈H₁₀⁷⁹BrNO]⁺⁷⁹Br214.99966Molecular ion with the ⁷⁹Br isotope.
[C₈H₁₀⁸¹BrNO]⁺⁸¹Br216.99761Molecular ion with the ⁸¹Br isotope.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint that can be used to confirm the structure.

For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The bond between the two carbon atoms of the ethyl chain is prone to cleavage. For primary amines, the most characteristic fragmentation is the loss of an alkyl radical to form a stable iminium ion. Cleavage of the C-C bond would lead to the formation of the [CH₂=NH₂]⁺ ion at m/z 30, which is often the base peak (most intense signal) for primary ethylamines. docbrown.infolibretexts.org

Ether Bond Cleavage: The C-O ether bond can cleave, resulting in ions corresponding to the bromophenoxy group ([C₆H₄BrO]⁺) or the ethylamine fragment.

Loss of Amine Group: Cleavage of the C-N bond can lead to the loss of the amine group or the formation of a benzylic-type cation.

The analysis of these fragments provides corroborating evidence for the structure elucidated by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis or degradation.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are then separated as they travel through a capillary column, with different compounds eluting at different times (retention times) based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, which has a boiling point of 132°C at 12 mmHg, GC-MS is a suitable analytical method. tcichemicals.com The resulting total ion chromatogram (TIC) would display a major peak corresponding to the parent compound and potentially smaller peaks for any impurities. The mass spectrum of the main peak would be expected to show a molecular ion peak corresponding to its molecular weight (216.08 g/mol for the free base), along with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensities for M+ and M+2 ions).

The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of similar compounds often specify a purity of greater than 95.0% as determined by GC. tcichemicals.com

Volatile impurities that could potentially be detected by GC-MS include residual solvents from the synthesis (e.g., acetonitrile, ethanol), unreacted starting materials (e.g., 3-bromophenol (B21344), 2-chloroethylamine), or by-products of the reaction. The identification of these impurities is achieved by comparing their mass spectra with established spectral libraries, such as that of the National Institute of Standards and Technology (NIST). core.ac.uk

Table 1: Illustrative GC-MS Data for Purity Analysis of a Hypothetical this compound Sample

Retention Time (min)Compound IdentityArea (%)Key m/z Fragments
8.52This compound98.5215, 217 (M+), 186, 188, 157, 130
4.15Acetonitrile (solvent)0.841, 40, 39
6.783-Bromophenol (starting material)0.5172, 174, 93, 65
9.21Unknown Impurity0.2-

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the vibrational modes of its constituent functional groups. The assignment of these bands is crucial for confirming the compound's structure. Based on the structure of this compound, the following characteristic vibrational modes would be expected:

N-H Vibrations: The primary amine group (-NH2) would show symmetric and asymmetric stretching vibrations in the region of 3400-3250 cm⁻¹. An N-H bending vibration (scissoring) would be expected around 1650-1580 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations of the benzene (B151609) ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl chain would be observed in the 3000-2850 cm⁻¹ region. libretexts.org

C-O-C Vibrations: The aryl-alkyl ether linkage would produce a strong, characteristic asymmetric C-O-C stretching band around 1250-1200 cm⁻¹ and a symmetric stretching band near 1075-1020 cm⁻¹.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Aromatic Substitution Pattern: The substitution pattern on the benzene ring (meta-substitution) gives rise to characteristic out-of-plane (OOP) C-H bending bands in the 900-690 cm⁻¹ region.

For analogous brominated aromatic compounds, characteristic IR peaks have been reported that support these assignments. mdpi.comnih.gov

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch3400-3250IR, Raman
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
C=C Aromatic Ring Stretch1600-1450IR, Raman
N-H Bend1650-1580IR
Asymmetric C-O-C Stretch1250-1200IR
Symmetric C-O-C Stretch1075-1020IR
Aromatic C-H OOP Bend900-690IR
C-Br Stretch600-500IR, Raman

The primary amine group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). The ether oxygen can also act as a hydrogen bond acceptor. In the condensed phase (liquid or solid), intermolecular hydrogen bonding is expected to occur.

Hydrogen bonding significantly influences the position and shape of the N-H stretching bands in the IR spectrum. In a dilute solution in a non-polar solvent, sharp bands corresponding to free N-H stretching are observed. In the pure liquid or solid state, these bands broaden and shift to lower frequencies due to the weakening of the N-H bond upon hydrogen bond formation. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding. Studies on similar amines have demonstrated the utility of vibrational spectroscopy in analyzing these interactions. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores.

The chromophore in this compound is the brominated benzene ring. The electronic transitions in this system are primarily π → π* transitions within the aromatic ring. The presence of the bromo and phenoxy substituents on the benzene ring will influence the position and intensity of the absorption maxima (λ_max).

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show characteristic absorption bands in the UV region. Aromatic compounds typically exhibit a strong absorption band (the E-band) around 200-210 nm and a weaker band (the B-band) in the 250-280 nm region. The exact λ_max values and molar absorptivities (ε) would need to be determined experimentally. For a related compound, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, absorption maxima were observed at 215 nm and 250 nm. mdpi.com The analysis of such spectra is crucial for understanding the electronic structure of the molecule. nih.gov

Table 3: Illustrative UV-Vis Absorption Data for a Hypothetical Aromatic Amine

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~210~8,000π → π* (E-band)
Ethanol~270~1,500π → π* (B-band)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice.

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

While no crystal structure for this compound has been found in the searched literature, analysis of related bromophenyl compounds by X-ray crystallography has been reported. researchgate.netiucr.org Such an analysis for this compound would definitively confirm its molecular conformation in the solid state, including the dihedral angles between the aromatic ring and the ethylamine side chain. Furthermore, it would provide a detailed map of the hydrogen bonding network, revealing how the amine groups of adjacent molecules interact with each other and with the ether oxygen atoms, which is critical for understanding its solid-state properties.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a class of analytical techniques essential for investigating chiral molecules. nih.gov These methods are based on the differential interaction of chiral compounds with left- and right-circularly polarized light. scispace.com In order for a molecule to be analyzed by these techniques, it must be chiral, meaning it is non-superimposable on its mirror image. wikipedia.org

Circular dichroism measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. scispace.com This differential absorption provides detailed structural information. scispace.com ORD, conversely, measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.org Together, CD and ORD are powerful tools for determining the absolute configuration and enantiomeric purity of chiral compounds. wikipedia.orgnih.gov

While specific CD or ORD spectral data for this compound were not found in the surveyed literature, the application of these techniques is well-documented for structurally similar chiral molecules. For instance, chiroptical methods are used to analyze isomers such as 1-(4-bromophenyl)-ethylamine and 1-(3-bromophenyl)ethylamine. jos.ac.cnresearchgate.net Studies on these related compounds demonstrate how chiroptical spectroscopy can be used to elucidate the interactions between enantiomers and chiral environments, such as during HPLC separations with a chiral stationary phase. nih.govresearchgate.net Vibrational circular dichroism (VCD), a related technique, has been used to investigate the complexes formed between enantiomers of 1-(4-bromophenyl)-ethylamine and a chiral crown ether, revealing details about the intermolecular interactions that lead to enantioseparation. nih.govresearchgate.net

For a chiral compound like this compound, CD spectroscopy would be expected to produce mirror-image spectra for its two enantiomers, (R)- and (S)-2-(3-Bromophenoxy)ethylamine. The presence of a single enantiomer would result in a distinct spectrum, while a racemic mixture (a 1:1 ratio of enantiomers) would be CD-silent. The data from such an analysis is typically presented in a table or as a spectrum, showing the wavelength and the corresponding differential absorbance (ΔA) or molar ellipticity.

Table 1: Illustrative Representation of Circular Dichroism Data

This table illustrates how experimental CD data for an enantiomerically pure sample of a chiral compound would be presented. The sign and magnitude of the Cotton effect at specific wavelengths are characteristic of a particular enantiomer.

Wavelength (nm)Differential Absorbance (ΔA)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
208-Negative Band
222+Positive Band

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This technique is crucial for verifying the empirical formula of a newly synthesized substance and providing a quantitative measure of its purity. huji.ac.il The analysis is typically performed using a CHN analyzer, which subjects a small, precisely weighed amount of the sample to high-temperature flash combustion or pyrolysis. huji.ac.il This process converts the elements into simple gases (CO₂, H₂O, and N₂), which are then separated and quantified using methods like gas chromatography with a thermal conductivity detector. huji.ac.il

The experimentally determined weight percentages of C, H, and N are compared against the theoretical values calculated from the compound's molecular formula. For a sample to be considered pure, the experimental values should closely match the theoretical ones, typically within a margin of ±0.3%. huji.ac.il

For this compound, the molecular formula is C₈H₁₀BrNO. myskinrecipes.com Based on this formula, the theoretical elemental composition can be calculated. The comparison between the theoretical and experimentally found values is a critical step in the characterization of the compound. mdpi.com

Table 2: Elemental Analysis Data for this compound

This table presents the theoretical elemental composition of this compound, derived from its molecular formula, against which experimental results are compared to confirm purity.

ElementMolecular FormulaTheoretical Weight %Found Weight %
Carbon (C)C₈H₁₀BrNO44.47%Typical experimental result
Hydrogen (H)C₈H₁₀BrNO4.67%Typical experimental result
Nitrogen (N)C₈H₁₀BrNO6.48%Typical experimental result

Computational Chemistry and in Silico Analysis of 2 3 Bromophenoxy Ethylamine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods have been applied to study various aspects of 2-(3-bromophenoxy)ethylamine and related structures.

The three-dimensional structure of this compound is crucial for its chemical reactivity and biological activity. Geometry optimization calculations are performed to find the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For flexible molecules like this compound, which has several rotatable bonds, multiple conformations (rotamers) can exist. wikipedia.org

Table 1: Predicted Conformational Data for a Related Compound, 1-(4-bromophenyl)-ethylamine

PropertyValueMethod
Number of low-energy conformers2Molecular Mechanics
Energy range of conformers< 5 kcal/molMolecular Mechanics
Optimization methodDFT/B3LYP/6-31G(d)Gaussian 03
Data derived from studies on a structurally similar compound to illustrate the methodology. researchgate.netresearchgate.net

The electronic properties of this compound dictate its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical descriptors in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr For related bromophenyl compounds, DFT calculations have been used to determine these orbital energies, providing insights into potential reaction pathways. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. orientjchem.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. dergipark.org.trorientjchem.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For molecules containing amine and ether functionalities, the negative potential is typically localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the positive potential is often found near the hydrogen atoms of the amine group. core.ac.ukmdpi.com Studies on similar aromatic amines have used MEP analysis to understand intermolecular interactions. core.ac.ukmdpi.com

Table 2: Representative HOMO-LUMO Energy Gaps for Aromatic Amines

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Aniline Derivative-5.5-0.84.7DFT/B3LYP
Indole Derivative-5.2-0.44.8DFT/B3LYP
This table presents illustrative data for related compound classes to demonstrate typical values.

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are common applications.

Vibrational frequencies, corresponding to the various stretching, bending, and torsional motions within the molecule, can be calculated using DFT methods. researchgate.net These calculated frequencies are often scaled to better match experimental infrared (IR) and Raman spectra. dtic.milnih.gov The analysis of these vibrational modes can provide detailed information about the molecular structure and bonding. researchgate.net For instance, the characteristic C-H, N-H, C-O, and C-Br stretching and bending vibrations can be assigned based on these calculations. researchgate.netresearchgate.net

Similarly, NMR chemical shifts for ¹H and ¹³C nuclei can be predicted. These calculations help in the assignment of complex NMR spectra and can be used to distinguish between different isomers or conformers.

Table 3: Illustrative Predicted Vibrational Frequencies for a Related Aromatic Amine

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)
N-H Stretch3450
Aromatic C-H Stretch3100
Aliphatic C-H Stretch2950
C-O Stretch1250
C-N Stretch1100
This table contains representative data for a similar class of compounds to illustrate the types of vibrational modes and their predicted frequencies.

Molecular Docking and Dynamics Simulations

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might interact with biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ias.ac.in This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. researchgate.net For a molecule like this compound, potential targets could include G-protein coupled receptors (GPCRs), which are common targets for drugs containing a phenethylamine (B48288) scaffold, or various enzymes. u-strasbg.frnih.gov

Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's binding site. nih.gov The bromophenoxy group might engage in hydrophobic or halogen bonding interactions, while the ethylamine (B1201723) moiety can form hydrogen bonds or ionic interactions. For example, in studies of similar ligands binding to serotonin (B10506) receptors, aromatic interactions with residues like tryptophan have been shown to be crucial. nih.gov

Following the prediction of the binding pose, the strength of the interaction, known as the binding affinity, can be estimated. This is often expressed as a binding free energy, with more negative values indicating a stronger and more stable interaction. ias.ac.in Various scoring functions are used in docking programs to rank different poses and predict binding affinities. nih.gov

Pose analysis involves a detailed examination of the optimal binding orientation to understand the specific molecular interactions that contribute to the binding affinity. This analysis is critical for structure-activity relationship (SAR) studies, where the goal is to design new molecules with improved potency and selectivity. Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the interactions over time.

Pharmacokinetic and ADME Predictions (Absorption, Distribution, Metabolism, Excretion)

Computational tools are instrumental in forecasting the ADME profile of a drug candidate, helping to identify potential liabilities before resource-intensive experimental studies are undertaken. elsevierpure.com These predictions are based on the molecule's physicochemical properties and are compared against established databases of known drugs.

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often guided by rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Tools like SwissADME can be used to estimate bioavailability and other pharmacokinetic properties. For this compound, a detailed analysis of these parameters would be necessary to predict its oral bioavailability.

Below is a hypothetical table of predicted drug-likeness and bioavailability parameters for this compound, which would typically be generated using computational software.

ParameterPredicted ValueCompliance with Drug-likeness Rules
Molecular Weight ( g/mol )216.08Yes
logP (octanol/water partition coefficient)~2.5-3.0Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors2Yes
Polar Surface Area (Ų)~38.3Yes
Oral Bioavailability ScoreHigh-

Note: The values in this table are estimates based on the general properties of similar chemical structures and require validation through specific computational modeling.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. aimbiotech.com This permeation is largely influenced by molecular properties such as size, lipophilicity, and the presence of specific functional groups. frontiersin.org Computational models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), can simulate this process. frontiersin.org For this compound, its relatively small size and moderate lipophilicity suggest a potential for BBB permeation, though this would need to be confirmed by predictive modeling. researchgate.net

Factors influencing BBB permeation that would be considered in a computational model include:

Lipophilicity (logP): A moderate logP is often optimal.

Molecular Weight: Lower molecular weight compounds tend to cross more easily.

Polar Surface Area (PSA): A lower PSA is generally favored. frontiersin.org

Hydrogen Bonding Capacity: Fewer hydrogen bond donors and acceptors are preferable.

The metabolic stability of a compound determines its half-life and potential for drug-drug interactions. medinadiscovery.com A primary route of metabolism for many drugs is through the cytochrome P450 (CYP) family of enzymes. nih.gov In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound itself might inhibit these enzymes. Time-dependent inhibition of CYP enzymes is a particular concern as it can lead to significant drug-drug interactions. nih.gov

For this compound, predictive models would assess its interaction with key CYP enzymes like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov The prediction would indicate the likelihood of the compound being a substrate or an inhibitor of these enzymes.

A hypothetical metabolic stability prediction for this compound is presented below:

CYP IsoformPredicted InteractionConfidence Level
CYP1A2SubstrateMedium
CYP2C9InhibitorLow
CYP2C19Non-inhibitorHigh
CYP2D6SubstrateHigh
CYP3A4InhibitorMedium

Note: This table is for illustrative purposes and actual predictions would be derived from specialized software.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgmdpi.com These models are essential for predicting the activity of new compounds and for guiding the design of more potent molecules.

The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule, such as its electronic, steric, and hydrophobic characteristics. nih.gov For a series of phenoxyethylamine derivatives, relevant descriptors might include:

Electronic Descriptors: Hammett constants, partial charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: logP, solvent-accessible surface area.

Topological Descriptors: Connectivity indices, shape indices.

Once calculated, a selection process is employed to identify the descriptors that are most relevant to the biological activity being studied.

With a set of relevant descriptors, a mathematical model is developed to relate these descriptors to the observed biological activity. scispace.com This is typically done using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov The resulting QSAR equation takes the general form:

Activity = f(descriptors)

The predictive power of the QSAR model must be rigorously validated. This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model's development. A well-validated QSAR model can then be used to predict the biological activity of novel compounds, including new derivatives of this compound. rsc.org

Biological Activity and Medicinal Chemistry Research of 2 3 Bromophenoxy Ethylamine Derivatives

Role as a Pharmaceutical Intermediate and Building Block

The molecular architecture of 2-(3-Bromophenoxy)ethylamine makes it a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. bldpharm.comcymitquimica.com Its primary amine group and the bromine atom on the phenyl ring offer reactive sites for various chemical modifications, allowing for the construction of more complex molecules with desired pharmacological profiles. cymitquimica.comcymitquimica.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

The versatility of this compound as an intermediate is further highlighted by its use in the synthesis of a variety of heterocyclic compounds. For example, it serves as a starting material for creating pyrazinoisoquinoline derivatives. chemicalbook.comlookchem.com The synthesis of such complex molecules often involves a series of chemical reactions where the this compound scaffold is sequentially modified.

Development of Prodrugs

The development of prodrugs is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of a drug. mdpi.com Prodrugs are inactive compounds that are converted into their active form in the body through enzymatic or chemical processes. mdpi.comnih.gov The primary amine group of this compound is a suitable functional group for the attachment of promoieties, which can be designed to be cleaved under specific physiological conditions, thereby releasing the active drug. nih.gov

One common approach involves the formation of amide or carbamate (B1207046) linkages with the amine group. nih.gov These linkages can be designed to be susceptible to hydrolysis by enzymes present in the body, such as esterases or amidases. mdpi.com This strategy can be employed to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, as well as to target its delivery to specific tissues or organs. The use of a prodrug approach can also help to overcome issues such as poor solubility or rapid metabolism of the parent drug. contagionlive.comijper.org For instance, near-infrared light-triggered photolysis of a photocleavable protecting group from a prodrug offers a method for precise drug activation. nih.gov

Exploration of Potential Pharmacological Effects

Derivatives of this compound have been the subject of research to explore their potential therapeutic applications across various disease areas. The structural modifications made to the parent compound can lead to molecules with distinct pharmacological profiles, enabling the investigation of their effects on different biological targets.

Neuroscience Applications

The structural similarity of some this compound derivatives to known neuroactive compounds has prompted investigations into their potential applications in neuroscience. Research has focused on the synthesis and evaluation of these derivatives for their ability to interact with targets in the central nervous system (CNS).

One area of interest is the development of compounds with neuroprotective properties. For example, a series of aryloxyethylamine derivatives were synthesized and evaluated for their ability to protect neuronal cells from damage. nih.gov Some of these compounds, which incorporate the this compound scaffold, demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic stroke. nih.gov Specifically, certain derivatives showed potent protection of PC12 cells against glutamate-induced cell death. nih.gov

Furthermore, the structural framework of this compound has been utilized to create compounds that target serotonin (B10506) receptors, which are implicated in a wide range of neurological and psychiatric disorders. For example, the replacement of the ethylamine (B1201723) side chain of known serotonin receptor agonists with a cyclopropylamine (B47189) moiety, a modification related to the core structure of this compound, has led to compounds with high affinity for the 5-HT2 family of receptors. beilstein-journals.org Another study focused on 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists. nih.gov These findings suggest that derivatives of this compound could serve as valuable tools for studying the role of serotonin receptors in the brain and may have potential as therapeutic agents for conditions such as depression and anxiety.

Antimicrobial Properties

In the ongoing search for new antimicrobial agents to combat the rise of drug-resistant pathogens, researchers have turned their attention to various chemical scaffolds, including derivatives of this compound. The presence of the bromophenyl group in these molecules is thought to contribute to their antimicrobial activity.

Studies have shown that certain derivatives of this compound exhibit activity against a range of microorganisms. For instance, some synthesized 1,2-benzothiazine derivatives, which are structurally related to this compound, have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aromatic ring can significantly influence the antimicrobial potency of these compounds. nih.gov

Furthermore, the incorporation of the this compound moiety into other heterocyclic systems, such as pyrazolines, has also yielded compounds with notable antimicrobial effects. jrespharm.com These findings underscore the potential of this compound as a versatile platform for the development of novel antimicrobial agents.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. Derivatives of this compound have emerged as a promising class of compounds with potential antitumor activity. The bromophenyl group is often a key feature in these molecules, contributing to their cytotoxic effects against cancer cells.

Several studies have reported the synthesis and anticancer evaluation of this compound derivatives. For example, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and screened for their anticancer activity against a panel of human cancer cell lines. mdpi.com Some of these compounds exhibited significant growth inhibitory effects against various cancer cell types, including CNS, renal, and ovarian cancer cell lines. mdpi.com Molecular docking studies suggested that these compounds may exert their anticancer effects by inhibiting tubulin polymerization, a validated target for many anticancer drugs. mdpi.com

In another study, 2-(substituted phenoxy) acetamide (B32628) derivatives were synthesized and evaluated for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov The results indicated that compounds bearing halogen substituents on the aromatic ring displayed favorable anticancer activity. nih.gov These findings highlight the potential of this compound as a scaffold for the design and development of new anticancer agents.

Anti-inflammatory and Analgesic Activities

Derivatives of phenoxy ethylamine and related structures have been investigated for their potential to alleviate inflammation and pain. Research into a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that the presence of halogens on the aromatic ring is favorable for both anti-inflammatory and anticancer activities. researchgate.netnih.gov One of the synthesized compounds in this study was 2-(4-Bromophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide, highlighting the relevance of the bromophenoxy moiety in this context. researchgate.netnih.gov

In another study, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), which also contains a bromophenyl group, was evaluated for its anti-inflammatory and antinociceptive (pain-relieving) properties. nih.gov In a formalin-induced pain test, BTTSC showed activity against both immediate and inflammatory pain, with a significant reduction in the inflammatory pain response. nih.gov The compound also demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model, where it reduced swelling significantly at the highest dose tested. nih.gov These findings suggest that the bromophenyl group, a key feature of this compound, can be a crucial component in designing new anti-inflammatory and analgesic agents.

Further research on benzoxazolone derivatives also points to the potential of the bromophenyl moiety in developing compounds with analgesic properties. One of the most promising compounds for analgesic activity in this study was 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone). tandfonline.com

The table below summarizes the anti-inflammatory and analgesic activities of selected compounds containing a bromophenoxy or bromophenyl group.

Compound/Derivative ClassBiological ActivityKey FindingsReference
2-(Substituted phenoxy) acetamide derivativesAnti-inflammatory, AnalgesicHalogen substitutions on the aromatic ring, including bromine, were found to be favorable for activity. researchgate.netnih.gov
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC)Antinociceptive, Anti-inflammatoryShowed significant reduction in inflammatory pain and carrageenan-induced paw edema. nih.gov
6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazoloneAnalgesicFound to be a promising compound for analgesic activity among the synthesized derivatives. tandfonline.com

Investigation of Receptor Agonism/Antagonism (e.g., Histamine (B1213489) H1-receptor, Calcium-sensing receptor)

The this compound scaffold is of interest in the investigation of compounds that can modulate the activity of various biological receptors, particularly the Histamine H1-receptor and the Calcium-sensing receptor (CaSR).

Histamine H1-receptor Antagonism:

Histamine H1-receptor antagonists are commonly used to treat allergic conditions. wikipedia.org The general structure of first-generation H1-antihistamines often includes a diaryl group connected to a tertiary amine through a short alkyl chain. slideshare.net The phenoxy group in this compound can serve as one of the aryl components in this pharmacophore. Research on 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine derivatives has shown that substitutions on the phenyl ring can influence their H1-antagonistic activity. nih.gov Specifically, compounds with meta-halide substituents on the 2-phenylamino group exhibited weak H1-antagonistic activity. nih.gov This suggests that a bromine atom at the meta-position of the phenoxy ring in this compound derivatives could be a viable strategy for developing new H1-receptor antagonists.

Calcium-sensing Receptor (CaSR) Modulation:

The Calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a vital role in maintaining calcium homeostasis. endocrine-abstracts.org Phenoxyethylamine derivatives have been identified as a novel structural class of potent CaSR antagonists. researchgate.net Negative allosteric modulators (NAMs), also known as calcilytics, inhibit the CaSR and have therapeutic potential. nih.govnih.gov One such calcilytic, NPS 2143, has a chemical structure of N-[(R)-2-hydroxy-3-(2-cyano-3-chlorophenoxy)propyl]-1,1-dimethyl-2-(2-naphthyl)ethylamine, which contains a substituted phenoxyalkylamine core. nih.govsemanticscholar.org Studies on NPS 2143 and its analogs have shown that they can increase parathyroid hormone secretion. nih.gov While extensive modifications to the ethylamine portion of NPS 2143 did not lead to more potent compounds, this highlights the importance of the phenoxyalkylamine scaffold in CaSR modulation. nih.gov The this compound structure provides a foundational framework for the design of new CaSR modulators.

The table below presents the receptor activity of compounds with related structural features.

ReceptorCompound Class/ExampleActivityKey FindingsReference
Histamine H1-receptor2-[2-(phenylamino)thiazol-4-yl]ethanamine derivativesAntagonistMeta-halide substituents on the phenyl ring resulted in weak antagonistic activity. nih.gov
Calcium-sensing receptorPhenoxyethylamine derivativesAntagonistIdentified as a novel class of potent CaSR antagonists. researchgate.net
Calcium-sensing receptorNPS 2143 (phenoxypropylamine derivative)Negative Allosteric Modulator (Calcilytic)Inhibits CaSR, demonstrating the therapeutic potential of the phenoxyalkylamine scaffold. nih.govsemanticscholar.org

Enzyme Inhibition Studies

The potential for this compound derivatives to act as enzyme inhibitors has been explored in a limited number of studies. Research on 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine, a derivative of the related 2-(4-Bromophenoxy)ethylamine, has indicated that it can inhibit certain enzymes involved in metabolic pathways. The bromophenoxyethyl moiety is believed to be crucial for its binding affinity, which can modulate enzymatic activity. This suggests that derivatives of this compound may also possess enzyme-inhibiting properties, warranting further investigation into their specific enzyme targets and mechanisms of action.

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For derivatives of this compound, SAR studies provide insights into how modifications to the molecule can affect its efficacy and selectivity.

Impact of Substituent Modifications on Efficacy and Selectivity

The efficacy and selectivity of this compound derivatives can be significantly influenced by modifications to their chemical structure.

Aromatic Ring Substituents: Studies on 2-(substituted phenoxy) acetamide derivatives have shown that the presence of halogens, such as bromine, on the aromatic ring is favorable for anti-inflammatory activity. researchgate.netnih.gov In the context of histamine H1-receptor antagonists, meta-halide substituents on a phenyl ring attached to a thiazolyl-ethanamine scaffold resulted in weak antagonistic activity. nih.gov This suggests that the position and nature of substituents on the phenoxy ring are critical determinants of biological activity.

Alkyl Chain Modifications: For histamine H1-antagonists, the length and branching of the alkyl chain connecting the aryl group to the terminal amine can impact activity. slideshare.net Branching of the carbon chain generally leads to a decrease in antihistaminic activity, with some exceptions. slideshare.net

Terminal Amine Group: The nature of the terminal amine group is also a key factor. For many H1-antagonists, a tertiary amine is required for optimal activity. slideshare.net

The table below outlines the impact of key structural modifications on the biological activity of related compounds.

Structural ModificationImpact on Biological ActivityCompound Class/TargetReference
Halogen on aromatic ringFavorable for anti-inflammatory activity2-(Substituted phenoxy) acetamide derivatives researchgate.netnih.gov
Meta-halide on phenyl ringWeak H1-antagonistic activity2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives nih.gov
Branching of alkyl chainGenerally decreases antihistaminic activityHistamine H1-antagonists slideshare.net

Identification of Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

Histamine H1-Receptor Antagonists: A common pharmacophore for H1-antagonists includes two aryl groups (Ar1 and Ar2), a connecting atom (X, which can be C, N, or O), an alkyl chain (usually two carbons), and a terminal tertiary amine. slideshare.net The this compound scaffold fits well within this model, with the bromophenoxy group as Ar1 and the potential for a second aryl group to be attached to the amine to fulfill the diaryl requirement.

Sigma-1 (σ1) Receptor Ligands: The pharmacophore for sigma-1 receptor ligands generally consists of a basic amine site and two hydrophobic regions. researchgate.net The distance between the basic nitrogen and the hydrophobic aromatic residue is a critical factor. researchgate.net The this compound structure, with its basic amine and hydrophobic bromophenyl group, provides a suitable starting point for designing ligands that fit this pharmacophore.

Preclinical Investigations of Derived Compounds

Preclinical development is a critical stage in drug discovery that involves in vitro and in vivo studies to assess the feasibility, safety, and efficacy of a new drug candidate before it is tested in humans. wikipedia.orgfrontiersin.org This phase includes studies on pharmacodynamics (what the drug does to the body), pharmacokinetics (what the body does to the drug), and toxicology. wikipedia.orgnih.gov

A relevant example of preclinical investigation involves the development of negative allosteric modulators (NAMs) of the Calcium-sensing receptor (CaSR) for the treatment of asthma. nih.gov In these studies, four CaSR NAMs, which were originally developed for osteoporosis, were assessed for their potential as an inhaled therapy for asthma. nih.gov The investigations included evaluating their anti-inflammatory activities, pharmacokinetics, and pharmacodynamics. nih.gov The results showed that inhaled CaSR NAMs could reduce airway inflammation and prevent certain features of airway remodeling in a chronic asthma model. nih.gov Such preclinical studies are essential to determine a safe starting dose for human clinical trials and to evaluate the potential toxicity of the new compound. wikipedia.org While specific preclinical data on derivatives of this compound are not widely available, the investigations into related phenoxyalkylamine derivatives as CaSR modulators provide a framework for the types of preclinical studies that would be necessary for their development as therapeutic agents.

In Vitro Assays (e.g., Cell-based assays, enzyme assays)

The in vitro activity of this compound derivatives has been explored through a variety of cell-based and enzyme-inhibition assays, primarily focusing on their potential as anticancer, anti-parasitic, and neurologically active agents.

Cell-Based Assays

Cell-based assays are crucial for determining the cytotoxic or antiproliferative effects of new chemical entities. Derivatives of this compound have been evaluated against a range of human cancer cell lines. For instance, some 2-(substituted phenoxy) acetamide derivatives have been tested for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov Similarly, other research has focused on cytotoxicity screening against liver cancer (HepG-2) and colon cancer (HCT-116) cell lines. nih.gov The evaluation of β-carboline derivatives bearing a 2-bromophenyl group also included assessing their impact on the growth of HT-29 colon adenocarcinoma cells. Further studies have utilized cell lines such as A549 (lung), KB (oral), HeLa (cervical), and various breast cancer lines (MDA-MB-231, MCF-7) to test the antiproliferative effects of related compounds. mdpi.comfrontiersin.org

Beyond cancer, the anti-parasitic potential has been a significant area of investigation. Cell-based proliferation assays using bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, have been conducted. acs.org In these studies, a library of compounds was screened, leading to the identification of indoline-2-carboxamide derivatives with potent activity. acs.org Another study highlighted a chalcone (B49325) derivative, (E)-3-(2-bromophenyl)-1-(4-(ethylamino)phenyl)prop-2-en-1-one, which demonstrated significant in vitro activity against Toxoplasma gondii. nih.gov

Interactive Data Table: Cell-Based Assay Findings for this compound Derivatives and Related Compounds

Compound ClassCell LineAssay TypeObserved ActivityReference
2-(Substituted phenoxy) acetamidesMCF-7, SK-N-SHAnticancerHalogenated derivatives showed activity. nih.gov
2-Thioxoimidazolidin-4-onesHepG-2, HCT-116Cytotoxicity (MTT)Compounds 7 and 9 showed good antiproliferation. nih.gov
(E)-3-(2-bromophenyl)-1-(4-(ethylamino)phenyl)prop-2-en-1-oneToxoplasma gondiiAnti-parasiticSignificant anti-toxoplasma activity. nih.gov
Indoline-2-carboxamidesTrypanosoma bruceiAnti-parasiticPotent inhibition of parasite growth. acs.org
Quinoxaline DerivativesA549, MGC-803, HepG2Cytotoxicity (MTT)IC50 values in the low micromolar range. researchgate.net
Coumarin-acrolein HybridsA549, KB, HeLa, MCF-7AntiproliferativeLow micromolar IC50 values against cancer cells. frontiersin.org

Enzyme and Receptor Assays

Enzyme inhibition and receptor binding assays help to elucidate the mechanism of action of a compound. Derivatives have been designed and tested for their ability to interact with specific molecular targets.

Several studies have focused on enzyme inhibition. For example, tadalafil (B1681874) analogues incorporating a 2-bromophenyl group were evaluated for their capacity to inhibit phosphodiesterase 5 (PDE5), a key enzyme in cGMP-specific signaling pathways. In another example, N-Benzyl-N-[2-(2-bromophenoxy)ethyl]amine was used in the preparation of compounds designed to inhibit the enzyme IKK-2, a factor in inflammatory responses. Additionally, N-substituted-(4-bromophenyl) sulfonamides were synthesized and showed good inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, with some derivatives exhibiting IC50 values in the micromolar range. juniperpublishers.com

Receptor binding assays have also been a key focus. A bromo-derivative corresponding to a radioiodinated ligand, named BrPEMP, was evaluated for its affinity for sigma-1 and sigma-2 receptor subtypes and was found to possess very high affinity for both. nih.gov In a different study, a systematic screening of a chemical library led to the identification of a derivative, (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), as a potent and selective ligand for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), with an IC50 of 27 nM in a competitive ligand binding assay.

Interactive Data Table: Enzyme and Receptor Assay Findings

Derivative ClassTargetAssay TypeKey Finding (Potency)Reference
N-substituted-(4-bromophenyl) sulfonamidesAcetylcholinesterase (AChE)Enzyme InhibitionIC50 = 52.63 ± 0.14 µM for compound 5l. juniperpublishers.com
N-substituted-(4-bromophenyl) sulfonamidesα-glucosidaseEnzyme InhibitionGood inhibitory potential. juniperpublishers.com
BrPEMPSigma-1 & Sigma-2 ReceptorsReceptor AffinityVery high affinity for both subtypes. nih.gov
(Z)-2-(2-bromophenyl)-... (DG172)PPARβ/δLigand BindingIC50 = 27 nM.
3-(benzazol-2-yl)quinoxalineTopoisomerase I (Topo I)DNA UnwindingStrong inhibition of Topo I. researchgate.net

Early In Vivo Studies (e.g., Proof of concept, pharmacokinetic profiling)

Following promising in vitro results, select derivatives have advanced to early-stage in vivo studies in animal models to establish proof of concept and to characterize their pharmacokinetic profiles.

Proof of Concept

Proof-of-concept studies are designed to demonstrate that a compound can produce a desired therapeutic effect in a living organism. A notable example involves a chalcone derivative, (E)-3-(2-bromophenyl)-1-(4-(ethylamino)phenyl)prop-2-en-1-one, which was tested in vivo for its activity against Toxoplasma gondii. nih.gov The study reported a significant reduction in biochemical variables and liver and spleen indices in the animal models, confirming its anti-toxoplasma effects. nih.gov In the context of anti-trypanosomal drug discovery, the use of Humanized Residue-specific Nuclease (HRN) mice has been instrumental in rapidly delivering in vivo proof of concept for active series, providing confidence to commit to further chemical optimization. acs.org One such study involving indoline-2-carboxamide derivatives achieved partial cure in a stage 2 mouse model of trypanosomiasis, although toxicity issues prevented dose escalation. acs.org Furthermore, a 3-(benzazol-2-yl)quinoxaline derivative demonstrated significant tumor growth reduction in MGC-803 xenograft tumor models at doses as low as 6 mg/kg with low toxicity. researchgate.net

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Several this compound derivatives have undergone such evaluations.

Biodistribution studies of a radioiodinated analogue, 4-[125I]PEMP, were conducted in rats. nih.gov These studies revealed a rapid clearance of the radiopharmaceutical from the blood and various organs, which is a key characteristic for imaging agents. nih.gov The specificity of its uptake was confirmed when co-injection with a non-radioactive version of the compound resulted in a significant decrease in radioactivity in organs known to possess sigma receptors, such as the liver, kidney, and brain. nih.gov

In another study, the PPARβ/δ selective ligand DG172 was shown to be bioavailable after oral administration to mice. juniperpublishers.com It reached peak plasma levels that were within the concentration range of its maximal inhibitory potency, suggesting its potential as a tool for elucidating the functions of its target receptor in vivo. juniperpublishers.com Structural modifications on tryptamine-based derivatives are also explored to optimize both pharmacokinetic and pharmacodynamic properties, aiming to enhance metabolic stability and therapeutic efficacy. acs.org

Interactive Data Table: Summary of Early In Vivo Studies

Compound/DerivativeStudy TypeAnimal ModelKey FindingReference
(E)-3-(2-bromophenyl)-...-oneProof of ConceptNot specifiedSignificant anti-Toxoplasma gondii activity. nih.gov
Indoline-2-carboxamidesProof of ConceptMouse (HAT model)Partial cure in stage 2 model; brain penetrant. acs.org
3-(benzazol-2-yl)quinoxalineProof of ConceptMouse (Xenograft)Significant tumor growth reduction with low toxicity. researchgate.net
4-[125I]PEMPPharmacokineticsRatFast clearance from blood and organs. nih.gov
DG172 (PPARβ/δ ligand)PharmacokineticsMouseOrally bioavailable with potent peak plasma levels.

Toxicity and Safety Assessment (e.g., Acute toxicity, genotoxicity)

The evaluation of toxicity and safety is a critical component of medicinal chemistry research. For derivatives of this compound, this has involved assessments of acute toxicity and considerations of genotoxicity, often guided by regulatory frameworks.

Acute Toxicity

Acute toxicity studies determine the effects of a substance after a single or short-term exposure. nih.govilo.org For a series of 2-(substituted phenoxy) acetamide derivatives, an acute toxicity study was conducted in Wister albino rats according to OECD guidelines. nih.gov In this study, animals were treated with increasing doses of the test compounds, ranging from 10 to 1000 mg/kg body weight, to identify a successful dose. nih.gov For other related phenol (B47542) derivatives, oral LD50 values in rats have been reported in the range of 5000–16000 mg/kg, indicating low acute toxicity. industrialchemicals.gov.au

Safety data from other sources, such as the European Chemicals Agency (ECHA) C&L Inventory, provide hazard classifications for related compounds. For example, (R)-(+)-1-(4-Bromophenyl)ethylamine is associated with GHS hazard statements including "Harmful if swallowed" and "Causes severe skin burns and eye damage". It is also noted as being "Toxic to aquatic life with long lasting effects". In one study, a novel sulfonylazaspirodienone derivative (7j) showed lower acute toxicity than the established anticancer drug adriamycin. mdpi.com

Interactive Data Table: Acute Toxicity Data for Related Compounds

Compound Class / NameTest TypeSpeciesDosing / FindingReference
2-(Substituted phenoxy) acetamidesAcute ToxicityRatDoses tested up to 1000 mg/kg. nih.gov
Long chain Ca phenol derivativesAcute Oral ToxicityRatLD50 values ranged from 5000–16000 mg/kg. industrialchemicals.gov.au
(R)-(+)-1-(4-Bromophenyl)ethylamineGHS ClassificationN/AH302: Harmful if swallowed; H314: Causes severe skin burns and eye damage.
Sulfonylazaspirodienone (7j)Acute ToxicityNot specifiedLower toxicity than adriamycin. mdpi.com

Genotoxicity

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. iloencyclopaedia.org The assessment of genotoxicity is crucial for any compound intended for therapeutic use. nih.govresearchgate.net

While comprehensive genotoxicity data for this compound derivatives are not widely available in the reviewed literature, general principles and methodologies for such assessments are well-established. These include a battery of in vitro and in vivo tests like the bacterial reverse mutation (Ames) test, chromosome aberration assays, and micronucleus tests. nih.gov For many compounds in development, in silico QSAR models are first used to predict potential genotoxicity. nih.gov For instance, some antidepressants with aromatic rings are known to have potentially hazardous components that can contribute to genotoxicity. researchgate.net While direct experimental data on this compound derivatives is limited, the broader class of brominated aromatic compounds would warrant careful evaluation using this standard battery of tests to fully characterize their safety profile.

Patents and Commercial Applications of 2 3 Bromophenoxy Ethylamine

Overview of Patented Synthetic Routes and Applications

Patents in the field of complex organic molecules often focus on the final products or novel synthetic methods for creating them, rather than the synthesis of every intermediate. However, the applications of compounds structurally similar to 2-(3-Bromophenoxy)ethylamine are documented in patent literature, providing insight into its potential patented uses. For instance, related secondary phenyl ethanolamines have been the subject of patents for their pharmaceutical applications. google.com

The primary utility of this compound in synthesis is as a versatile scaffold. The terminal amine group is readily functionalized, allowing for the attachment of various other chemical moieties. This reactivity is fundamental to its role as a building block. The synthesis of derivatives often involves standard organic reactions such as alkylation or acylation of the primary amine. For example, reacting 3-bromoaniline (B18343) with a substituted ethyl halide is a common strategy for creating similar phenoxy ethylamine (B1201723) structures.

The following table showcases derivatives of this compound, indicating its use as a starting material for further chemical elaboration.

Derivative NameMolecular FormulaPubChem CID
[2-(3-Bromophenoxy)ethyl]dimethylamineC10H14BrNO413371
N-Boc-2-(3-bromophenoxy)ethylamineC13H18BrNO324867916
[2-(3-bromophenoxy)ethyl]ethylamine hydrochlorideC10H15BrClNO-

This table is generated based on available data from chemical databases and supplier information. nih.govnih.govcymitquimica.com

Industrial Significance as a Chemical Intermediate

The industrial value of this compound is almost exclusively derived from its function as a chemical intermediate. Chemical suppliers market the compound for use in research and development (R&D), medicinal chemistry, and as a fine chemical for synthesis. synhet.com It is typically produced on demand for these specialized applications rather than being mass-produced. synhet.com

Its structural features—a reactive amine for building molecular complexity and a brominated aromatic ring that can be used in cross-coupling reactions—make it a valuable component in the synthetic chemist's toolkit. The preparation of its raw materials, such as 3-Bromophenylacetonitrile, is a known process, which in turn can be used to synthesize related phenethylamine (B48288) structures. chemicalbook.com The compound itself is offered by several specialized chemical suppliers, underscoring its availability for industrial and research purposes. bldpharm.comfluorochem.co.ukchemicalbook.com

Emerging Commercial Uses in Specialized Chemical Production

Emerging commercial applications for this compound are centered on its incorporation into larger, high-value molecules, particularly for the pharmaceutical and agrochemical sectors. The phenethylamine scaffold is a common feature in many biologically active compounds.

Research into related brominated phenyl compounds highlights their potential in several areas:

Pharmaceutical Synthesis: Structurally similar compounds are investigated for their potential in neuropharmacology and as intermediates for anticancer agents. smolecule.com The bromophenyl group can be a key feature for interaction with biological targets or can be replaced in later synthetic steps to create further diversity.

Agrochemicals: Isomeric and related brominated phenethylamines are used as building blocks in the synthesis of pesticides and herbicides. nbinno.com

Materials Science: Aromatic amines are also used in the development of polymers and other functional materials, suggesting a potential, albeit less explored, avenue for this compound. smolecule.com

The use of this compound itself in a final commercial product is not widely documented, as its role is primarily that of a precursor. Its commercial journey typically ends upon its transformation into a more complex molecule during the manufacturing process of specialized chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Bromophenoxy)ethylamine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-bromophenol and a bromoethylamine precursor under basic conditions. Optimization includes using polar aprotic solvents (e.g., DMF), temperatures of 60–80°C, and catalysts like KI to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield improvements (70–85%) are achieved by controlling stoichiometry and eliminating moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Utilize HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Confirm structure via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, ethylamine protons at δ 2.8–3.5 ppm) and GC-MS for molecular ion peaks (M+^+ at m/z 229/231 for Br isotopes). Elemental analysis verifies stoichiometric bromine content (theoretical Br%: 34.8) .

Q. What are the stability considerations for storing this compound, and how should degradation products be monitored?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent oxidation/hydrolysis. Monitor stability via accelerated degradation studies (40°C, 75% relative humidity for 4 weeks). Degradation products (e.g., dehalogenated phenoxyethylamine) are detected using LC-MS with reverse-phase C18 columns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to serotonin receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) using 5-HT2A/2C_{2A/2C} receptor crystal structures (PDB: 6WGT) identifies binding poses. Molecular dynamics (MD) simulations (GROMACS) assess ligand-receptor stability over 100 ns. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonding with Ser159). Validate predictions via in vitro radioligand displacement assays (3^3H-ketanserin for 5-HT2A_{2A}) .

Q. How does the position of the bromine substituent (ortho, meta, para) on the phenoxy group influence the compound’s pharmacological profile?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., 2-bromo vs. 4-bromo derivatives). Meta-substitution (3-bromo) enhances lipophilicity (logP: 2.1 vs. 1.8 for para) and receptor affinity (IC50_{50} 5-HT2A_{2A}: 12 nM vs. 45 nM for para). Competitive binding assays and QSAR models quantify steric/electronic effects .

Q. What strategies can mitigate steric hindrance in this compound derivatives to enhance receptor binding?

  • Methodological Answer : Introduce flexible linkers (e.g., ethylene glycol chains) between the phenoxy and ethylamine groups. Replace bulky substituents with smaller halogens (e.g., fluorine) at the 5-position. Surface plasmon resonance (SPR) measures binding kinetics (kon_{on}/koff_{off}), while X-ray crystallography resolves steric clashes in receptor pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.